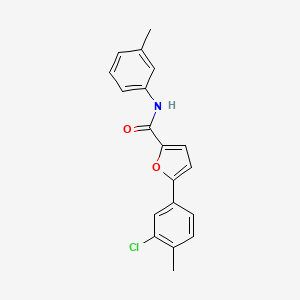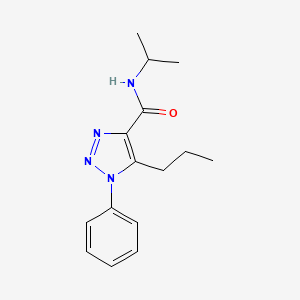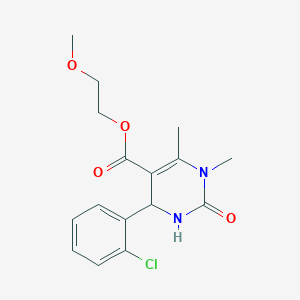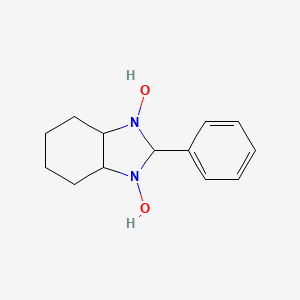
5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide, also known as CMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to block the activity of certain receptors involved in pain perception.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been found to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide in lab experiments is its high purity and stability. This compound has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to explore the neuroprotective effects of this compound and its potential as a therapeutic agent for these disorders. Additionally, this compound could be studied further for its anti-inflammatory and analgesic properties, as well as its potential use as an antimicrobial agent. Further research is also needed to optimize the synthesis method of this compound and improve its solubility in water for use in experiments.
Méthodes De Synthèse
The synthesis of 5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide involves the reaction of 3-chloro-4-methylbenzaldehyde with 3-methylaniline in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with furfurylamine to yield this compound. This method has been optimized to yield high purity this compound with a yield of over 90%.
Applications De Recherche Scientifique
5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-2-furamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. This compound has also been investigated for its ability to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-4-3-5-15(10-12)21-19(22)18-9-8-17(23-18)14-7-6-13(2)16(20)11-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRCXKIARGSVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5007435.png)
![propyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5007443.png)


![1-{1-[(methylthio)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5007477.png)
![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}acetic acid](/img/structure/B5007482.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5007486.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5007489.png)
![1-cyclohexyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5007495.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-phenylurea](/img/structure/B5007498.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azocane](/img/structure/B5007523.png)
